BenchChemオンラインストアへようこそ!

(S)-fluoxetine hydrochloride

Drug-Drug Interactions Cytochrome P450 Enantioselectivity

Choose (S)-fluoxetine hydrochloride when your research demands stereochemical precision. Unlike the racemic mixture, this pure S-enantiomer provides unequivocal data, driven by a 6.3-fold higher CYP2D6 inhibition potency and a metabolite (S-norfluoxetine) with 20-fold greater SSRI activity. Its distinct, shorter elimination half-life makes it the controlled variable essential for accurate PK/PD modeling, DDI predictions, and developing chiral analytical methods. Avoid the confounding variables of racemic fluoxetine.

Molecular Formula C17H19ClF3NO
Molecular Weight 345.8 g/mol
CAS No. 114247-06-2
Cat. No. B029446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-fluoxetine hydrochloride
CAS114247-06-2
Synonyms(γS)-N-Methyl-γ-[4-(trifluoromethyl)phenoxy]benzenepropanamine Hydrochloride;  (S)-N-Methyl-3-(4-trifluoromethylphenoxy)-3-phenylpropylamine Hydrochloride;  _x000B_(+)-(S)-Fluoxetine Hydrochloride;  (+)-Fluoxetine Hydrochloride; 
Molecular FormulaC17H19ClF3NO
Molecular Weight345.8 g/mol
Structural Identifiers
SMILESCNCCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F.Cl
InChIInChI=1S/C17H18F3NO.ClH/c1-21-12-11-16(13-5-3-2-4-6-13)22-15-9-7-14(8-10-15)17(18,19)20;/h2-10,16,21H,11-12H2,1H3;1H/t16-;/m0./s1
InChIKeyGIYXAJPCNFJEHY-NTISSMGPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Understanding (S)-Fluoxetine Hydrochloride (CAS 114247-06-2): A Key Enantiomer in Chiral SSRI Research


(S)-Fluoxetine hydrochloride, the S-enantiomer of the widely known antidepressant fluoxetine (Prozac), is a selective serotonin reuptake inhibitor (SSRI) that primarily targets the serotonin transporter (SERT) [1]. It is distinguished from the clinically used racemic mixture by its unique stereospecific interactions and metabolic profile, making it an essential tool for investigating chiral pharmacology and enantioselective drug disposition [2]. The compound exists as a hydrochloride salt, which is a common formulation for stability and solubility in research applications.

The Chiral Imperative: Why (S)-Fluoxetine Hydrochloride is Not Interchangeable with the Racemate or R-Enantiomer


The clinical drug fluoxetine is a racemic (50:50) mixture of (R)- and (S)-fluoxetine. However, substituting the racemic compound for pure (S)-fluoxetine hydrochloride in research applications is scientifically unsound due to well-documented enantioselective differences. These include significantly slower elimination, divergent potency in inhibiting key drug-metabolizing enzymes like CYP2D6, and distinct pharmacological activities of their major metabolites [1]. Such stereospecific properties have profound implications for experimental design in pharmacokinetic, pharmacodynamic, and drug-drug interaction studies, rendering generic substitution of the racemate an uncontrolled variable [2].

Quantitative Differentiation of (S)-Fluoxetine Hydrochloride: A Comparative Evidence Guide for Procurement and Selection


Enantioselective Inhibition of CYP2D6: A 6.3-Fold Higher Potency than R-Fluoxetine

(S)-Fluoxetine demonstrates markedly higher potency as a competitive inhibitor of the cytochrome P450 enzyme CYP2D6 compared to its (R)-counterpart. This is a critical differentiator for in vitro and in vivo studies investigating drug metabolism and potential drug-drug interactions [1]. In vitro assays show a 6.3-fold lower Ki value for (S)-fluoxetine, indicating significantly stronger inhibition of this key metabolic pathway.

Drug-Drug Interactions Cytochrome P450 Enantioselectivity

Prolonged Elimination Half-Life: (S)-Fluoxetine Persists 2.4 Times Longer than R-Fluoxetine in Extensive Metabolizers

The in vivo pharmacokinetic profile of (S)-fluoxetine is characterized by a significantly longer elimination half-life (t1/2) compared to the R-enantiomer, a key factor contributing to its accumulation and sustained effects [1]. This stereoselective metabolism is primarily mediated by CYP2D6, and the difference is most pronounced in individuals with normal enzyme function (extensive metabolizers).

Pharmacokinetics Enantioselective Metabolism Drug Disposition

Metabolite Activity Divergence: S-Norfluoxetine is 20-Fold More Potent at SERT than R-Norfluoxetine

The pharmacological activity of the primary metabolite, norfluoxetine, is highly enantioselective. (S)-Norfluoxetine, derived from (S)-fluoxetine, is a potent SSRI, whereas (R)-norfluoxetine is a weak inhibitor of serotonin uptake [1]. This stark contrast in metabolite activity underscores the importance of using pure parent enantiomer to control for the in vivo generation of an active metabolite with a very different pharmacological profile.

Active Metabolite Serotonin Transporter (SERT) In Vivo Pharmacology

SERT Binding Affinity: (S)-Fluoxetine and (R)-Fluoxetine are Equipotent at the Primary Target

At the primary therapeutic target, the human serotonin transporter (hSERT), (S)-fluoxetine and its R-enantiomer demonstrate statistically indistinguishable binding affinity, confirming they are equipotent [1]. This finding establishes that the enantioselective differences observed elsewhere (e.g., metabolism, CYP inhibition) are not driven by differential target engagement at SERT.

Serotonin Transporter (SERT) Binding Affinity Equipotent

CYP2D6-Dependent Metabolic Rate: (S)-Fluoxetine Has a Higher Intrinsic Clearance than the R-Enantiomer

While (S)-fluoxetine is a more potent inhibitor of CYP2D6, it also exhibits distinct enzyme kinetics as a substrate. Intrinsic clearance (Vmax/KM) data for CYP2D6 show that (S)-fluoxetine is processed with different efficiency compared to its enantiomer, contributing to the observed stereoselective disposition [1].

Enzyme Kinetics Metabolic Stability CYP2D6

Strategic Application Scenarios for (S)-Fluoxetine Hydrochloride Based on Verifiable Evidence


Investigating Enantioselective Drug-Drug Interactions (DDIs)

Based on its 6.3-fold higher potency as a CYP2D6 inhibitor compared to R-fluoxetine, (S)-fluoxetine hydrochloride is the superior choice for in vitro studies designed to assess the stereospecific component of DDIs [1]. Using this pure enantiomer allows for precise quantification of its individual contribution to CYP2D6 inhibition, which is crucial for building accurate predictive models that cannot be achieved with the racemic mixture.

In Vivo Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of Active Metabolites

The 20-fold higher SSRI potency of its metabolite, S-norfluoxetine, makes (S)-fluoxetine an essential tool for in vivo PK/PD studies [1]. Administering the pure S-enantiomer ensures that the formation of a potent active metabolite is a controlled variable, rather than the mixed contribution of both a potent (S-) and a weak (R-) metabolite from the racemate. This enables cleaner correlation of parent drug exposure, metabolite formation, and pharmacological effect over time.

CNS Target Engagement Studies with a Defined Metabolic Profile

Given its equipotent binding to SERT (Kd ≈ 4.4 nM) compared to R-fluoxetine, yet distinct pharmacokinetic profile, (S)-fluoxetine is ideal for CNS studies where SERT occupancy is a key readout [1]. Researchers can leverage its well-characterized and shorter elimination half-life in extensive metabolizers to design studies requiring a rapid washout phase, providing a clear advantage over the more persistent R-enantiomer and the racemic drug.

Calibration Standards for Chiral Bioanalytical Method Development

The verified stereoselective pharmacokinetics, with a 2.4-fold difference in half-life between R- and S-fluoxetine, necessitates accurate quantification of individual enantiomers in biological matrices [1]. Consequently, high-purity (S)-fluoxetine hydrochloride is an indispensable reference standard for developing and validating chiral LC-MS/MS or GC-MS methods for therapeutic drug monitoring, forensic toxicology, and clinical research studies of fluoxetine.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-fluoxetine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.